FaeH protein - 148813-54-1

FaeH protein

Catalog Number: EVT-1516839
CAS Number: 148813-54-1
Molecular Formula: C8H9BO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

FaeH is typically sourced from Pseudomonas species, which are known for their versatile metabolic capabilities. These bacteria can thrive in various environments, making them ideal candidates for studying enzymatic processes related to plant biomass degradation.

Classification

FaeH belongs to the family of carboxylesterases, which are enzymes that hydrolyze ester bonds in various substrates. This classification is crucial for understanding its role in microbial ecology and its potential applications in biotechnology.

Synthesis Analysis

Methods

The synthesis of FaeH protein can be achieved through recombinant DNA technology. This involves cloning the gene encoding FaeH into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli. The host cells are cultured under optimal conditions to promote protein expression.

Technical Details

  1. Gene Cloning: The gene encoding FaeH is amplified using polymerase chain reaction (PCR) and inserted into a plasmid vector.
  2. Transformation: The plasmid is introduced into competent E. coli cells via heat shock or electroporation.
  3. Expression: The transformed cells are cultured in a growth medium containing an inducer (e.g., IPTG) to promote protein expression.
  4. Purification: Following expression, FaeH is purified using affinity chromatography techniques, often utilizing tags such as His-tags for easy isolation.
Molecular Structure Analysis

Structure

FaeH protein exhibits a typical α/β hydrolase fold, characterized by a central β-sheet surrounded by α-helices. This structure is essential for its enzymatic function.

Data

  • Molecular Weight: Approximately 40 kDa.
  • Isoelectric Point: Around pH 5.5.
  • Crystallography: X-ray crystallography studies have provided insights into the active site configuration and substrate binding mechanisms.
Chemical Reactions Analysis

Reactions

FaeH catalyzes the hydrolysis of feruloyl esters into ferulic acid and alcohols. This reaction is crucial for the degradation of lignocellulosic biomass.

Technical Details

The reaction mechanism involves:

  1. Substrate Binding: The feruloyl ester binds to the active site of FaeH.
  2. Nucleophilic Attack: A serine residue in the active site performs a nucleophilic attack on the carbonyl carbon of the ester bond.
  3. Product Release: The hydrolysis results in the release of ferulic acid and alcohol, regenerating the enzyme for subsequent reactions.
Mechanism of Action

Process

The action mechanism of FaeH involves several key steps:

  1. Enzyme-Substrate Complex Formation: The substrate binds to the enzyme's active site.
  2. Transition State Stabilization: The enzyme stabilizes the transition state, facilitating bond cleavage.
  3. Product Formation and Release: After hydrolysis, products are released, and the enzyme returns to its original state.

Data

Kinetic studies indicate that FaeH has a high turnover number (k_cat), suggesting efficient catalysis under optimal conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: FaeH is soluble in aqueous buffers at physiological pH.
  • Stability: The enzyme exhibits stability across a range of temperatures but shows optimal activity at 37°C.

Chemical Properties

  • pH Optimum: FaeH functions best at pH 6-7.
  • Inhibition: Various inhibitors can affect its activity, including metal ions and competitive inhibitors that mimic substrates.
Applications

FaeH protein has several scientific uses:

  • Bioremediation: It plays a crucial role in the degradation of lignocellulosic materials, making it valuable for waste management and biofuel production.
  • Biotechnology: Its enzymatic properties are harnessed in industrial processes that require lignin modification or biomass conversion.
  • Research Tool: FaeH serves as a model enzyme for studying enzymatic mechanisms and kinetics within microbial systems.
Structural Analysis of FaeH Protein

Genetic Organization and Homology to K88 Fimbrial Subunits

The faeH gene is part of the fae operon encoding the K88 fimbriae in enterotoxigenic Escherichia coli (ETEC). This operon comprises multiple genes (faeA–faeJ) organized sequentially, with faeH positioned downstream of the major subunit gene faeG and upstream of faeI and faeJ [6] [9]. Genetic studies confirm that faeH encodes a minor fimbrial subunit with significant homology to FaeG, the major structural component of K88 fimbriae. The mature FaeH protein has a molecular mass of 25,461 Da and is synthesized with an N-terminal signal sequence that directs it to the periplasm for chaperone-mediated assembly [6]. Mutation analyses demonstrate that disruptions in faeH severely impair fimbrial biogenesis but do not affect the adhesive function mediated by FaeG, underscoring its structural role [6] [9].

Immunoelectron microscopy localizes FaeH within the K88 fimbrial shaft, indicating its integration into the polymeric structure [6]. This genetic and functional architecture aligns with the chaperone-usher pathway typical of Gram-negative bacterial fimbriae, where minor subunits facilitate polymerization and stability.

Table 1: Genetic and Biochemical Features of FaeH

PropertyValue/CharacteristicMethod of Determination
Gene Position in fae OperonDownstream of faeGDNA sequencing [6]
Molecular Mass (Mature)25,461 DaCalculated from sequence [6]
Signal SequencePresent (N-terminal)von Heijne algorithm [6]
Mutant PhenotypeNon-piliated, non-adhesiveGenetic disruption [9]
Subcellular LocalizationIntegrated into fimbrial shaftImmunoelectron microscopy [6]

Primary Sequence Motifs and Conserved Domains

The primary structure of mature FaeH comprises 229 amino acids. Bioinformatic analyses reveal conserved motifs characteristic of fimbrial subunits in Enterobacteriaceae. Key features include:

  • N-Terminal Signal Peptide: A 21-residue cleavable sequence (predicted by von Heijne’s algorithm) essential for Sec-dependent translocation to the periplasm [6].
  • Chaperone-Binding Motif: A hydrophobic groove-binding motif near the C-terminus, facilitating interaction with the periplasmic chaperone FaeE [1] [9].
  • Pilin Fold Signature: A conserved immunoglobulin (Ig)-like β-sandwich fold domain, shared with FaeG and other Pap-like fimbrial subunits [1] [4].

Conserved Domain Database (CDD) analyses classify FaeH within the fibrillar adhesin family (Pfam: PF17802), characterized by tandem repeats of stalk domains and adhesive modules [4] [7]. However, unlike classical adhesins (e.g., YadA or SpaA), FaeH lacks identifiable host-receptor binding domains, consistent with its structural rather than adhesive role [4].

Table 2: Domain Architecture of FaeH

Domain TypePfam ID/NamePosition (aa)Function
Signal PeptideNot applicable1–21Periplasmic targeting
Pilin Ig-like DomainPF17802 (SpaA)30–195Polymerization and stability
Chaperone-Binding SiteN/A200–220FaeE interaction [1]

Tertiary Structure Prediction and Comparative Modeling

Experimental determination of FaeH’s tertiary structure remains unreported. However, computational predictions using AlphaFold2 and homology modeling provide robust structural insights. Key features include:

  • Overall Fold: Predicted to adopt a classic pilin Ig-fold with seven β-strands forming two antiparallel sheets, stabilized by a hydrophobic core [8].
  • Chaperone Interaction Interface: Comparative modeling with the FaeE-FaeG complex (PDB: 1KSO) suggests FaeH binds FaeE via "donor strand complementation." Here, the G1 β-strand of FaeE completes the incomplete Ig-fold of FaeH, preventing premature aggregation [1] [9].
  • Stability Dynamics: The predicted FaeE-FaeH heterotrimer (E₂H) shows lower stability than the FaeE-FaeG complex, aligning with experimental observations of complex dissociation during purification [1].

Modern deep learning approaches (e.g., end-to-end folding methods) highlight conformational flexibility in FaeH’s C-terminal region, potentially explaining its transient interactions during fimbrial assembly [8].

Table 3: Structural Prediction Methods and Results for FaeH

Prediction MethodConfidence ScoreKey Structural InsightsLimitations
AlphaFold2pLDDT > 85Ig-like fold with solvent-exposed loopsLimited dynamics data [8]
Homology Modeling (FaeG)TM-score: 0.92Conserved β-sandwich coreAssumes identical folding pathway
Molecular DynamicsN/AC-terminal flexibility in E₂H complexComputational cost [3]

Evolutionary Relationship to Other Bacterial Adhesins

FaeH belongs to an evolutionarily conserved family of minor fimbrial subunits prevalent in Gram-negative pathogens. Phylogenetic analyses reveal:

  • Homology with K99 System: FaeH shares 34% sequence identity with FanH of ETEC K99 fimbriae, particularly in the chaperone-binding and polymerization domains [6] [9].
  • Divergence from Major Subunits: Despite gene duplication origins from faeG, FaeH has undergone divergent evolution, losing adhesive domains but retaining polymerization motifs [4] [6].
  • Broader Adhesin Family: FaeH-like proteins cluster within the PapC-usher pathway adhesins (CLSTR: PF17802). They lack the YadA_head or PA14 domains typical of autonomous fibrillar adhesins, indicating specialization as polymerization cofactors [4].

Domain architecture comparisons across bacterial proteomes show that FaeH’s Ig-like stalk domains are ancestral to Enterobacteriaceae but absent in Gram-positive fibrillar adhesins, which favor repetitive collagen-binding domains [4]. This reflects niche-specific adaptation where rapid fimbrial assembly enhances gut colonization.

Properties

CAS Number

148813-54-1

Product Name

FaeH protein

Molecular Formula

C8H9BO3

Synonyms

FaeH protein

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